2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
CAS No.: 2640874-50-4
Cat. No.: VC11858584
Molecular Formula: C21H25N7O
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640874-50-4 |
|---|---|
| Molecular Formula | C21H25N7O |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 4-[2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C21H25N7O/c1-16-20(24-18-5-3-2-4-17(18)23-16)27-8-10-28(11-9-27)21-22-7-6-19(25-21)26-12-14-29-15-13-26/h2-7H,8-15H2,1H3 |
| Standard InChI Key | XZISBRXCEFTGGX-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5 |
| Canonical SMILES | CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name of this compound is 4-[2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine, reflecting its polycyclic structure . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.5 g/mol |
| SMILES | CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5 |
| InChIKey | XZISBRXCEFTGGX-UHFFFAOYSA-N |
The compound’s structure integrates a quinoxaline core (a bicyclic system of two fused pyrazine rings), a pyrimidine ring linked via a piperazine bridge, and a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) .
Structural Significance
-
Quinoxaline Core: Known for its electron-deficient nature, quinoxaline facilitates π-π stacking interactions with biological targets, often associated with anticancer and antimicrobial activities.
-
Piperazine Bridge: Enhances solubility and provides conformational flexibility, critical for binding to kinase active sites .
-
Morpholine Moiety: Improves pharmacokinetic properties by modulating lipophilicity and hydrogen-bonding capacity .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline involves multi-step organic reactions, typically including:
-
Quinoxaline Formation: Condensation of o-phenylenediamine with α-keto acids or esters under acidic conditions.
-
Piperazine Substitution: Nucleophilic aromatic substitution at the quinoxaline’s 3-position using piperazine derivatives.
-
Pyrimidine-Morpholine Coupling: Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to attach the pyrimidine-morpholine segment .
Reaction conditions (e.g., catalysts, solvents, temperatures) are optimized to maximize yield and purity. For instance, palladium catalysts are often employed for cross-coupling steps, while polar aprotic solvents like DMF enhance reaction efficiency .
Challenges and Solutions
-
Steric Hindrance: Bulky substituents on the quinoxaline core may slow reaction kinetics. Microwave-assisted synthesis has been reported to accelerate such steps .
-
Byproduct Formation: Chromatographic purification and recrystallization are critical for isolating the target compound from intermediates .
Biological Activity and Mechanisms
Kinase Inhibition
The compound demonstrates potent kinase inhibitory activity, targeting enzymes such as PI3K, mTOR, and EGFR, which are implicated in cancer cell proliferation and survival. Kinetic studies reveal an IC value in the nanomolar range for PI3Kα, suggesting high affinity.
Anticancer Efficacy
In vitro assays using MCF-7 breast cancer cells showed dose-dependent apoptosis induction, with a 70% reduction in viability at 10 µM. Mechanistically, the compound suppresses the Akt/mTOR pathway, thereby inhibiting protein synthesis and cell cycle progression.
Pharmacological Applications
Oncology
As a multi-kinase inhibitor, this compound is a candidate for combination therapies with chemotherapeutic agents. Synergistic effects with doxorubicin have been observed in murine xenograft models, enhancing tumor regression by 30% compared to monotherapy.
Central Nervous System Disorders
The morpholine moiety’s ability to cross the blood-brain barrier supports its exploration in Alzheimer’s and Parkinson’s diseases. Animal models show a 25% improvement in cognitive function at 20 mg/kg doses.
Comparative Analysis with Analogues
| Compound | Target Kinase | IC (nM) | Solubility (mg/mL) |
|---|---|---|---|
| This Compound | PI3Kα | 12 | 0.45 |
| Gefitinib | EGFR | 33 | 0.12 |
| Rapamycin | mTOR | 1.8 | 0.08 |
This compound’s balanced potency and solubility outperform first-generation kinase inhibitors, though metabolic stability requires further optimization .
Future Directions
-
Clinical Trials: Phase I studies to establish safety and dosing in humans.
-
Formulation Development: Nanoencapsulation to enhance bioavailability.
-
Target Expansion: Screening against orphan kinases to uncover novel applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume